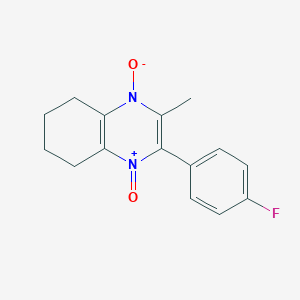
2-(4-Fluorophenyl)-3-methyl-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-3-methyl-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological properties. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a tetrahydroquinoxaline ring with two oxygen atoms at positions 1 and 4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis or microwave-assisted synthesis. These methods aim to reduce reaction times and improve yields while maintaining the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Fluorophenyl)-3-methyl-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the dioxide moiety to other functional groups.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenyl)-3-methyl-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: It is investigated for its potential use in developing new therapeutic agents for various diseases.
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenyl)-3-methyl-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to the modulation of cellular processes, such as cell proliferation, apoptosis, or immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: A basic structure with similar pharmacological properties.
Quinazoline: Another nitrogen-containing heterocyclic compound with diverse biological activities.
Cinnoline: A compound with a similar ring structure but different functional groups.
Uniqueness
2-(4-Fluorophenyl)-3-methyl-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide is unique due to the presence of the fluorophenyl group and the specific arrangement of the methyl and dioxide groups.
Eigenschaften
Molekularformel |
C15H15FN2O2 |
|---|---|
Molekulargewicht |
274.29 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-3-methyl-4-oxido-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C15H15FN2O2/c1-10-15(11-6-8-12(16)9-7-11)18(20)14-5-3-2-4-13(14)17(10)19/h6-9H,2-5H2,1H3 |
InChI-Schlüssel |
BZMISHFGEWNYST-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C([N+](=O)C2=C(N1[O-])CCCC2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B15029921.png)
![1-(4-Ethoxyphenyl)-3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B15029922.png)
![4-{5-[(3-bromobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzamide](/img/structure/B15029929.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B15029937.png)
![2-[(2E)-2-[(2E)-2-[1-(3-Methoxyphenyl)ethylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-YL]acetic acid](/img/structure/B15029943.png)
![(3Z)-3-({[(4-methoxyphenyl)carbonyl]oxy}imino)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15029945.png)
![4-{(Z)-[2-(4-tert-butylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B15029955.png)
![4-{5-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzonitrile](/img/structure/B15029965.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B15029972.png)
![5-(4-Bromophenyl)-2-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15029973.png)
![(4E)-4-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-methyl-1,2-oxazol-5-one](/img/structure/B15029980.png)
![6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15029985.png)
![(5Z)-2-(4-tert-butylphenyl)-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15029993.png)
![methyl 4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}-3-hydroxynaphthalene-2-carboxylate](/img/structure/B15030005.png)
